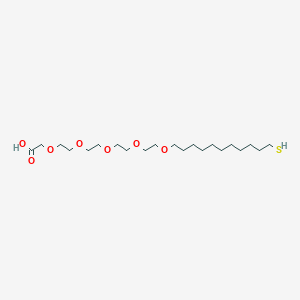
Pentadeca-2,4,9,12-tetraenal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentadeca-2,4,9,12-tetraenal is a polyunsaturated aldehyde with a unique structure characterized by four conjugated double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentadeca-2,4,9,12-tetraenal can be synthesized through several methods. One common approach involves the oxidative degradation of polyunsaturated fatty acids such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). These fatty acids undergo oxidative cleavage to yield this compound .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Pentadeca-2,4,9,12-tetraenal undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The double bonds in this compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogens and other electrophiles can be used to introduce new functional groups at the double bonds.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Pentadeca-2,4,9,12-tetraenal has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: Studies have explored its role in biological systems, particularly in lipid metabolism.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of pentadeca-2,4,9,12-tetraenal involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, such as phospholipase A2, by binding to the enzyme’s active site and preventing its normal function . This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentadeca-3,6,9,12-tetraenal: Another polyunsaturated aldehyde with a similar structure but different double bond positions.
Octadeca-3,6,9,12,15-pentaenal: A longer-chain aldehyde with additional double bonds.
Uniqueness
Pentadeca-2,4,9,12-tetraenal is unique due to its specific arrangement of double bonds, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Numéro CAS |
824970-36-7 |
|---|---|
Formule moléculaire |
C15H22O |
Poids moléculaire |
218.33 g/mol |
Nom IUPAC |
pentadeca-2,4,9,12-tetraenal |
InChI |
InChI=1S/C15H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h3-4,6-7,11-15H,2,5,8-10H2,1H3 |
Clé InChI |
KSFFPXQNLCYMJF-UHFFFAOYSA-N |
SMILES canonique |
CCC=CCC=CCCCC=CC=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


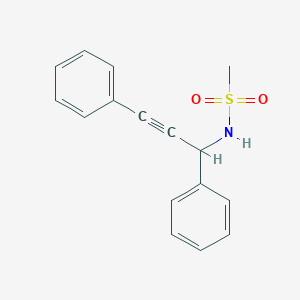
![7-Oxo-7-{2-[(undec-10-enoyl)amino]ethoxy}heptanoate](/img/structure/B14211527.png)
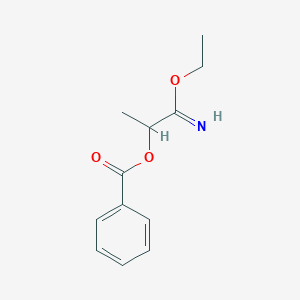
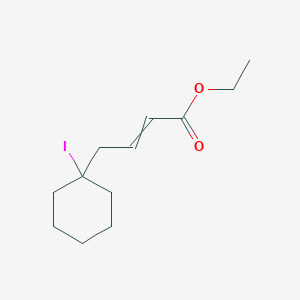
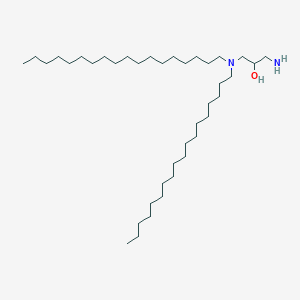
![2-[2-(5-methyl-4-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14211548.png)
![Urea, N-5-isoquinolinyl-N'-[2-[3-(trifluoromethyl)phenyl]ethyl]-](/img/structure/B14211550.png)
![3-[(1-Hydroxy-2-phenylpropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B14211562.png)
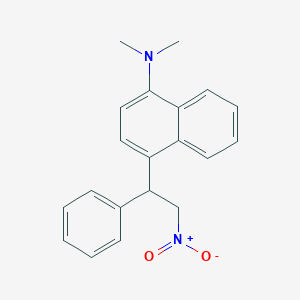
![4-[(2-Cyanoethyl)(methyl)amino]butanoic acid](/img/structure/B14211565.png)
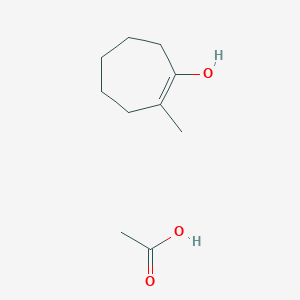
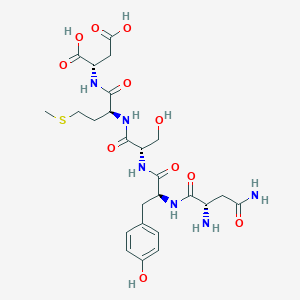
![[1-(3,4-dichlorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14211584.png)
